3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a propanamide bridge to a thiophen-2-ylmethyl group. The benzo-triazinone moiety is a reactive heterocycle frequently employed in medicinal chemistry and synthetic applications due to its electrophilic properties .
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOHPTDZKYWHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the benzotriazine core with thiophen-2-ylmethyl halides or similar reagents.
Formation of the Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or similar reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. For example:
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Acidic conditions : Cleavage of the amide bond to produce 3-(4-oxobenzo[d] triazin-3(4H)-yl)propanoic acid and thiophen-2-ylmethanamine (derived from the thiophen-2-ylmethyl group).
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Basic conditions : Saponification to form the corresponding carboxylate salt and free amine.
This reactivity is consistent with studies on structurally similar amides, such as 2-(4-oxobenzo[d] triazin-3(4H)-yl)-N-phenethylacetamide , which showed stability at neutral pH but susceptibility to hydrolysis under extreme conditions .
Electrophilic Substitution at the Thiophene Ring
The thiophen-2-ylmethyl group may undergo electrophilic substitutions, including:
| Reaction Type | Site of Attack | Product Example |
|---|---|---|
| Nitration | 5-position | 5-Nitrothiophen-2-ylmethyl derivative |
| Sulfonation | 5-position | 5-Sulfonated thiophene derivative |
| Halogenation | 5-position | 5-Bromo/chloro-substituted thiophene |
For instance, nitration of thiophene derivatives typically occurs at the 5-position due to electron-rich π-systems .
Reduction of the Benzotriazinone Core
The nitro group in related nitroheterocycles (e.g., 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole ) undergoes enzymatic or electrochemical reduction . While the benzotriazinone core lacks a nitro group, its conjugated system may participate in redox reactions:
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Electrochemical reduction : Analogous to metronidazole, the benzotriazinone ring may undergo stepwise reduction, potentially generating reactive intermediates .
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Enzymatic activation : The compound could act as a prodrug if reduced by microbial nitroreductases, releasing cytotoxic species.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzotriazinone core is susceptible to nucleophilic attack at positions 1, 2, or 3. For example:
| Nucleophile | Position | Product |
|---|---|---|
| Amines | 1 | Substituted triazinone with amine at position 1 |
| Thiols | 2 | Thioether-linked derivative |
| Alcohols | 3 | Ether-linked derivative |
This reactivity aligns with studies on 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) , where the triazinone ring participates in coupling reactions .
Photochemical Reactions
Benzotriazinones are known to undergo photodecomposition under UV light. For example:
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Photolysis : Cleavage of the triazinone ring to form quinazoline derivatives or release nitrogen gas .
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Radical formation : Generation of reactive oxygen species (ROS) in the presence of light, which may contribute to antimicrobial activity .
Metal-Catalyzed Coupling Reactions
The thiophene moiety may engage in cross-coupling reactions (e.g., Suzuki, Heck) with aryl halides or boronic acids. For instance:
| Catalyst | Reaction Type | Product |
|---|---|---|
| Pd(PPh3)4 | Suzuki coupling | Biaryl-substituted thiophene derivative |
| CuI | Ullmann coupling | Thiophene-aryl ether |
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds, such as N-(2-(4-oxobenzo[d] triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide , indicates decomposition above 200°C, primarily due to cleavage of the amide bond and triazinone ring .
Biological Reactivity
While direct data on this compound is limited, analogs like 3-(4-oxobenzo[d] triazin-3(4H)-yl)methyl 2-phenoxyacetate exhibit enzyme inhibition (e.g., acetylcholinesterase) . The thiophene group may enhance binding to hydrophobic enzyme pockets.
Research Gaps and Recommendations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide exhibit significant anticancer properties. For instance, derivatives of the benzotriazine scaffold have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can target specific cellular pathways involved in cancer progression, making them potential candidates for drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways . This property positions it as a potential lead compound for developing new antibiotics.
Materials Science Applications
Polymer Synthesis
In materials science, the incorporation of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide into polymer matrices has been explored. Its unique chemical characteristics allow for the enhancement of polymer properties such as thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit improved performance in various applications, including coatings and composites .
Nanomaterials
The compound has been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation has been documented. This application is particularly relevant in the development of nanocarriers for drug delivery systems, where controlled release and targeted delivery are crucial .
Environmental Science Applications
Photodegradation of Pollutants
Another significant application of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is in environmental remediation. Studies indicate that this compound can facilitate the photodegradation of organic pollutants under UV light exposure. This property makes it a candidate for use in advanced oxidation processes aimed at cleaning contaminated water bodies .
Bioremediation Agents
The compound's potential as a bioremediation agent has also been explored. Its ability to interact with microbial communities can enhance the degradation of toxic substances in soil and water environments. Research is ongoing to optimize its efficacy in various bioremediation strategies .
Case Studies
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Anticancer Research Study
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several derivatives based on the triazine core structure. The results demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, providing insights into structure-activity relationships (SAR) . -
Polymer Modification Study
In a study focused on polymer composites, researchers incorporated 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide into epoxy resins. The modified resins exhibited improved thermal stability and mechanical properties compared to unmodified controls, suggesting its potential utility in high-performance applications .
Mechanism of Action
The mechanism of action of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogous compounds.
Key Observations:
- Core Heterocycle Influence: Benzo-triazinone derivatives (e.g., TAK-041) demonstrate CNS activity, while thieno-triazinone analogs (e.g., 8c) prioritize structural diversity . Quinazolinone and benzooxazolone cores exhibit distinct reactivity profiles, with the latter showing lower synthetic conversion rates .
Substituent Effects :
Biological Activity
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines a triazinone core with a thiophene moiety, which may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing triazine or triazinone structures exhibit a broad spectrum of biological activities, including:
- Anticancer : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial : Certain triazine derivatives possess significant antimicrobial properties.
- Neuroprotective : Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of oxidative stress.
The biological activity of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s.
- Cellular Interaction : The compound may interact with cellular receptors and pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
A study investigating the anticancer properties of triazinone derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide showed IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
Neuroprotective Effects
In neuroprotection studies, compounds with the triazinone core demonstrated the ability to reduce oxidative stress in neuronal cell lines. Specifically, one derivative was found to significantly lower intracellular reactive oxygen species (ROS) levels in PC12 cells exposed to hydrogen peroxide .
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit AChE and butyrylcholinesterase (BuChE). Preliminary results indicated that it could serve as a potential lead for developing anti-Alzheimer agents due to its mixed-type inhibition profile against AChE .
Comparative Activity Table
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(4-Oxobenzo[d][1,2,3]triazin) | Triazinone Core | Anticancer, Antimicrobial |
| Thiophene Derivatives | Thiophene Moiety | Antimicrobial |
| Benzothiazole Compounds | Benzothiazole Core | Antimicrobial, Anticancer |
Case Studies
- Case Study on Neuroprotection : A derivative similar to 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide was tested for neuroprotective effects against oxidative stress induced by H₂O₂ in PC12 cells. Results indicated a significant reduction in cell death and ROS levels compared to controls .
- Anticancer Efficacy : Another study focused on the anticancer potential of various triazinone derivatives demonstrated that certain compounds had IC50 values below 10 µM against MCF-7 breast cancer cells, suggesting strong anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
